molecular formula C23H36NaO7 B001057 Pravastatina sódica CAS No. 81131-70-6

Pravastatina sódica

Número de catálogo: B001057
Número CAS: 81131-70-6
Peso molecular: 447.5 g/mol
Clave InChI: RNAREGLVKQKRSG-IYNICTALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La pravastatina sódica es un compuesto hipolipemiante que pertenece a la clase de las estatinas, que son inhibidores competitivos de la enzima hidroximetilglutaril-CoA (HMG-CoA) reductasa. Esta enzima desempeña un papel crucial en la biosíntesis del colesterol. La this compound se utiliza principalmente para reducir los niveles de colesterol y prevenir enfermedades cardiovasculares .

Aplicaciones Científicas De Investigación

La pravastatina sódica tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La pravastatina sódica ejerce sus efectos inhibiendo la enzima HMG-CoA reductasa, que es el paso limitante de la velocidad en la biosíntesis del colesterol. Al inhibir competitivamente esta enzima, la this compound reduce la producción de colesterol en el hígado. Esto conduce a un aumento de la captación de colesterol de lipoproteínas de baja densidad (LDL) de la sangre, lo que reduce los niveles totales de colesterol. Además, la this compound tiene efectos pleiotrópicos, que incluyen la mejora de la función endotelial, la reducción de la inflamación y la inhibición de la agregación plaquetaria .

Safety and Hazards

Pravastatin Sodium may cause myopathy and rhabdomyolysis. It can also cause liver problems. It is not recommended for use if you have active liver disease, or if you are pregnant or breastfeeding .

Direcciones Futuras

Pravastatin Sodium is used in adults and children who are at least 8 years old. It is taken orally once daily as a single dose at any time of the day, with or without food .

Análisis Bioquímico

Biochemical Properties

Pravastatin sodium interacts with the enzyme HMG-CoA reductase, which is a key enzyme in the biosynthesis of cholesterol . Pravastatin sodium is a competitive inhibitor of this enzyme, reducing the production of mevalonate, a precursor of cholesterol . This interaction is the primary biochemical reaction involving pravastatin sodium.

Cellular Effects

Pravastatin sodium has several effects on cellular processes. It reduces the production of cholesterol in cells, which can influence cell signaling pathways and gene expression . By lowering cholesterol levels, pravastatin sodium can also impact cellular metabolism, particularly lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of pravastatin sodium involves binding to the active site of HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This prevents the synthesis of cholesterol at a molecular level .

Temporal Effects in Laboratory Settings

Pravastatin sodium is rapidly absorbed from the upper part of the small intestine and taken up by the liver . Over time, the effects of pravastatin sodium can change as the drug is metabolized and excreted . The drug’s effects on cholesterol levels are reversible once treatment is stopped .

Dosage Effects in Animal Models

The effects of pravastatin sodium in animal models vary with dosage. Higher doses of pravastatin sodium result in greater reductions in cholesterol levels . High doses can also lead to adverse effects, such as muscle pain and weakness .

Metabolic Pathways

Pravastatin sodium is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate, a key step in the production of cholesterol .

Transport and Distribution

Pravastatin sodium is absorbed from the small intestine and transported to the liver . It is taken up by the liver via a sodium-independent bile acid transporter . The drug is then distributed within the body, primarily to the liver where it exerts its effects .

Subcellular Localization

Pravastatin sodium is primarily localized in the liver, where it interacts with HMG-CoA reductase in the cytoplasm to inhibit cholesterol synthesis . The drug does not appear to be targeted to any specific subcellular compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La pravastatina sódica se sintetiza mediante un proceso de fermentación. Inicialmente, se obtiene mevastatina, que luego se somete a hidrólisis del grupo lactona. A continuación, se realiza una hidroxilación biológica utilizando el microorganismo Streptomyces carbophilus para introducir el grupo alcohol alílico en posición 6 .

Métodos de Producción Industrial

La producción industrial de this compound implica fermentación, seguida de purificación. El líquido de fermentación que contiene this compound se centrifuga para obtener un sobrenadante, que luego se adsorbe utilizando una columna de resina. La columna de resina se lava con agua y se desorbe con una solución de etanol-agua. El líquido de desorción se concentra, se extrae, se evapora y se seca para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La pravastatina sódica experimenta diversas reacciones químicas, entre ellas:

    Oxidación: La this compound puede oxidarse para formar diferentes metabolitos.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

    Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula de this compound.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes, agentes reductores y diversos disolventes. Las condiciones para estas reacciones varían en función del producto deseado y de la reacción específica que se lleve a cabo .

Productos Principales Formados

Los productos principales que se forman a partir de las reacciones de la this compound incluyen sus metabolitos, que se producen principalmente a través de reacciones de glucuronidación. Estos metabolitos se excretan a través de las vías hepática y renal .

Comparación Con Compuestos Similares

La pravastatina sódica se compara con otras estatinas como la atorvastatina y la simvastatina. Si bien todas las estatinas funcionan inhibiendo la HMG-CoA reductasa, la this compound es única en su hidrofilia y menor potencial de interacciones medicamentosas. A diferencia de la atorvastatina y la simvastatina, la this compound no se ve afectada significativamente por los productos de pomelo. Además, la this compound tiene una menor incidencia de efectos secundarios relacionados con los músculos en comparación con otras estatinas .

Lista de Compuestos Similares

  • Atorvastatina
  • Simvastatina
  • Rosuvastatina
  • Lovastatina
  • Fluvastatina

La this compound destaca por sus propiedades farmacocinéticas específicas y su perfil de seguridad favorable, lo que la convierte en una opción preferida para ciertas poblaciones de pacientes.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pravastatin sodium involves the condensation of two key intermediates, methyl pyrrole-2-carboxylate and 2,2-dimethylbutyryl chloride, followed by a series of chemical transformations to yield the final product. The key steps in the synthesis pathway include the protection of the carboxylic acid group, the reduction of the ketone group, and the formation of the sodium salt of the final product.", "Starting Materials": [ "Methyl pyrrole-2-carboxylate", "2,2-dimethylbutyryl chloride", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Protection of the carboxylic acid group using methanol and hydrochloric acid to form methyl pyrrole-2-carboxylate methyl ester", "Reaction of methyl pyrrole-2-carboxylate methyl ester with 2,2-dimethylbutyryl chloride in the presence of sodium bicarbonate to form the intermediate", "Reduction of the ketone group in the intermediate using sodium borohydride in methanol to form the alcohol intermediate", "Formation of the sodium salt of the final product by reacting the alcohol intermediate with sodium hydroxide in ethanol", "Purification of the final product by recrystallization" ] }

Número CAS

81131-70-6

Fórmula molecular

C23H36NaO7

Peso molecular

447.5 g/mol

Nombre IUPAC

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1

Clave InChI

RNAREGLVKQKRSG-IYNICTALSA-N

SMILES isomérico

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na]

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

SMILES canónico

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na]

Apariencia

White powder

81131-70-6

Pictogramas

Irritant; Health Hazard; Environmental Hazard

Números CAS relacionados

81093-37-0 (Parent)

Sinónimos

Apo Pravastatin
Apo-Pravastatin
Bristacol
CS 514
CS-514
CS514
Elisor
Eptastatin
Lin Pravastatin
Lin-Pravastatin
Lipemol
Liplat
Lipostat
Mevalotin
Nu Pravastatin
Nu-Pravastatin
Prareduct
Pravachol
Pravacol
Pravasin
Pravastatin
Pravastatin Monosodium Salt, (6 beta)-Isomer
Pravastatin Sodium
Pravastatin Sodium Salt
Pravastatin tert Octylamine Salt
Pravastatin tert-Octylamine Salt
Pravastatin, (6 beta)-Isomer
RMS 431
RMS-431
RMS431
Selektine
Sodium Salt, Pravastatin
SQ 31,000
SQ 31000
SQ-31,000
SQ-31000
SQ31,000
SQ31000
Vasten

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pravastatin sodium
Reactant of Route 2
Pravastatin sodium
Reactant of Route 3
Reactant of Route 3
Pravastatin sodium
Reactant of Route 4
Reactant of Route 4
Pravastatin sodium
Reactant of Route 5
Reactant of Route 5
Pravastatin sodium
Reactant of Route 6
Reactant of Route 6
Pravastatin sodium
Customer
Q & A

Q1: How does Pravastatin Sodium exert its cholesterol-lowering effect?

A1: Pravastatin Sodium acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, Pravastatin Sodium effectively reduces the production of cholesterol within the liver, leading to a decrease in circulating cholesterol levels. [, , ]

Q2: Is Pravastatin Sodium's effect on cholesterol synthesis specific to any particular tissue?

A2: Research suggests that Pravastatin Sodium exhibits tissue selectivity in its inhibition of HMG-CoA reductase. [] It demonstrates a higher affinity for the enzyme in the liver compared to other tissues, resulting in a more targeted effect on cholesterol synthesis within the liver. []

Q3: What is the significance of the "tissue-selective" action of Pravastatin Sodium?

A3: The tissue-selective action of Pravastatin Sodium is advantageous as it primarily targets the liver, the primary site of cholesterol synthesis. [, ] This focused action helps to minimize potential off-target effects on other tissues that also rely on the mevalonate pathway for essential cellular functions. []

Q4: What is the molecular formula and weight of Pravastatin Sodium?

A4: While the provided research papers do not explicitly state the molecular formula and weight, Pravastatin Sodium is a sodium salt of Pravastatin. Information from reputable drug databases would be required to confirm this information.

Q5: How is the chemical structure of Pravastatin Sodium typically confirmed?

A5: Various analytical techniques are employed to confirm the chemical structure of Pravastatin Sodium, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns. [, , , ]

Q6: What are some of the challenges associated with formulating Pravastatin Sodium?

A6: Pravastatin Sodium is a hydrophilic compound with limited permeability across biological membranes. [, , ] It also undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability. [, , , ] These factors pose challenges in achieving optimal therapeutic concentrations in the bloodstream. [, , , , , , , , ]

Q7: What strategies are being explored to overcome these formulation challenges?

A7: Researchers are actively exploring various strategies to enhance the bioavailability and therapeutic efficacy of Pravastatin Sodium, including:* Solid Dispersions: Formulating Pravastatin Sodium as solid dispersions with bile salts can significantly improve its dissolution rate and enhance its absorption across the gastrointestinal tract. []* Liposomes: Encapsulating Pravastatin Sodium within liposomes can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues. []* Microspheres: Pravastatin Sodium-loaded chitosan microspheres offer a promising approach for sustained drug release, reducing dosing frequency and potentially improving patient compliance. []* Transdermal Patches: Transdermal delivery systems, such as patches, are being investigated as an alternative route of administration to bypass first-pass metabolism and achieve more sustained drug release. [, , , ]* Fast-Dissolving Films: Fast-dissolving films containing Pravastatin Sodium offer a convenient and patient-friendly alternative, potentially enhancing absorption and therapeutic outcomes. [, ]

Q8: How is the stability of Pravastatin Sodium evaluated?

A8: Stability studies are crucial for evaluating the shelf-life and ensuring the quality of Pravastatin Sodium formulations. These studies assess the drug's stability under various storage conditions, including exposure to different temperatures, humidity levels, and light. [, , , , , , ]

Q9: What are the primary analytical techniques used to quantify Pravastatin Sodium in pharmaceutical formulations?

A9: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Visible (UV-Vis) or Mass Spectrometry (MS), is widely employed for the quantification of Pravastatin Sodium. [, , , , , , , , ] These methods offer high sensitivity, selectivity, and accuracy in determining drug concentration.

Q10: Why is analytical method validation important in the context of Pravastatin Sodium analysis?

A10: Analytical method validation ensures that the chosen method is suitable for its intended purpose and provides reliable and accurate results. [, ] Parameters typically evaluated during validation include accuracy, precision, linearity, specificity, sensitivity, robustness, and stability. [, , , , , , , , ] This rigorous validation process ensures the quality and reliability of Pravastatin Sodium analysis in various matrices. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.